molecular formula C17H14Cl2N2O3 B11021974 3-(2,6-dichlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one

3-(2,6-dichlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one

Cat. No.: B11021974
M. Wt: 365.2 g/mol
InChI Key: SAIMEUMTDUEAAX-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure substituted with a 2,6-dichlorobenzyl group and two methoxy groups at positions 6 and 7. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,6-dichlorobenzyl chloride and 6,7-dimethoxyquinazolin-4(3H)-one.

    Nucleophilic Substitution: The 2,6-dichlorobenzyl chloride undergoes a nucleophilic substitution reaction with 6,7-dimethoxyquinazolin-4(3H)-one in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the quinazolinone core.

    Substitution: The compound can undergo substitution reactions at the benzyl or methoxy positions using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives with potential biological activities.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a building block for the development of new materials.

    Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: The compound exhibits promising pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. It is being explored as a lead compound for drug development.

    Industry: The compound is used in the development of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the modulation of various biological processes, including cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzyl alcohol: A related compound with similar structural features but different biological activities.

    2,6-Dichlorobenzyl methyl ether: Another structurally related compound with distinct chemical properties.

    2,6-Dichlorobenzoyl chloride: A precursor used in the synthesis of various dichlorobenzyl derivatives.

Uniqueness

3-(2,6-Dichlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one stands out due to its unique combination of a quinazolinone core with dichlorobenzyl and methoxy substituents. This structural arrangement imparts specific biological activities and makes it a valuable compound for scientific research and drug development.

Properties

Molecular Formula

C17H14Cl2N2O3

Molecular Weight

365.2 g/mol

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-one

InChI

InChI=1S/C17H14Cl2N2O3/c1-23-15-6-10-14(7-16(15)24-2)20-9-21(17(10)22)8-11-12(18)4-3-5-13(11)19/h3-7,9H,8H2,1-2H3

InChI Key

SAIMEUMTDUEAAX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC3=C(C=CC=C3Cl)Cl)OC

Origin of Product

United States

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